Epicatechin 3-O-(3-O-methylgallate)
Overview
Description
Epicatechin 3-O-(3-O-methylgallate) is a gallate ester obtained by the formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of epicatechin . It is a polyphenolic compound found in various plants, including Camellia sinensis (tea plant), and is known for its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 3-O-(3-O-methylgallate) involves the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization . The process typically uses 1,3,5-trifluorobenzene as the A-ring equivalent for functionalization and the pyran annulation .
Industrial Production Methods: Industrial production methods for epicatechin 3-O-(3-O-methylgallate) are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Epicatechin 3-O-(3-O-methylgallate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Epicatechin 3-O-(3-O-methylgallate) has a wide range of scientific research applications:
Mechanism of Action
Epicatechin 3-O-(3-O-methylgallate) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1).
Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPKs.
Neuroprotective Effects: It interacts with plasma membrane proteins and promotes autophagy, thereby protecting neurons from oxidative stress and inflammation.
Comparison with Similar Compounds
Epicatechin 3-O-(3-O-methylgallate) is unique among similar compounds due to its specific methylation pattern, which enhances its bioavailability and stability . Similar compounds include:
Epigallocatechin-3-O-gallate (EGCG): Known for its potent antioxidant and anti-inflammatory properties.
Epicatechin: A catechin with antioxidant properties but lacks the methylation found in epicatechin 3-O-(3-O-methylgallate).
Properties
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTBMCGGGJLOPS-IFMALSPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292655 | |
Record name | Epicatechin 3-O-(3-O-methyl)gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83104-86-3 | |
Record name | Epicatechin 3-O-(3-O-methyl)gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83104-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin 3-O-(3-O-methyl)gallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epicatechin 3-O-(3-O-methylgallate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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